molecular formula C25H42O4 B5847086 methyl 3,12-dihydroxycholan-24-oate

methyl 3,12-dihydroxycholan-24-oate

Cat. No.: B5847086
M. Wt: 406.6 g/mol
InChI Key: ZHUOOEGSSFNTNP-UHFFFAOYSA-N
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Description

Methyl 3,12-dihydroxycholan-24-oate is a useful research compound. Its molecular formula is C25H42O4 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.30830982 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Molecular Interactions

Methyl 3,12-dihydroxycholan-24-oate has been studied for its structural properties and molecular interactions. For instance, Virtanen et al. (2003) investigated single crystal X-ray structures and compared these with HF/6-31G* optimized structures, focusing on the orientations of side chains significant for biological activity (Virtanen, Valkonen, Tamminen, & Kolehmainen, 2003).

2. Synthesis of Fluorinated Sterols and Bile Acids

This compound plays a role in the synthesis of fluorinated sterols and bile acids. Xia et al. (2003) described using this compound in the synthesis of analogs of the aminosterol antibiotic squalamine (Xia, Chen, Liberatore, & Selinsky, 2003).

3. Anticancer Activity

Liu Yue-jin (2006) explored the anticancer activities of derivatives of this compound, noting that certain derivatives exhibited proliferation inhibition in murine L1210 leukemia cell line, highlighting its potential in cancer research (Liu Yue-jin, 2006).

4. Weak Intermolecular Interactions in Crystal Structures

The compound's role in weak intermolecular interactions in crystal structures was studied by Salunke et al. (2008), who synthesized and analyzed the crystal structures of various derivatives to understand the effect of different substituents on the molecular assembly and properties (Salunke, Hazra, Gonnade, Pore, & Bhadbhade, 2008).

5. Effects on Enzyme Activities

Its effects on enzyme activities have been documented, such as its influence on the plasmin-catalyzed hydrolysis of tosyl- l -lysine methyl ester as reported by Exner and Koppel (1973), highlighting its biochemical significance (Exner & Koppel, 1973).

6. NMR Spectral Characterization

The NMR spectral characterization of derivatives, including this compound, has been a subject of research, providing insight into the molecular structure and dynamics of these compounds (Kolehmainen et al., 1994).

7. Biotransformation Studies

Al-Aboudi et al. (2009) investigated the biotransformation of methyl cholate using Aspergillus niger, leading to the isolation of derivatives including a compound similar to this compound, demonstrating the compound's relevance in microbial transformation processes (Al-Aboudi, Mohammad, Haddad, Al-Far, Choudhary, & Atta-ur-rahman, 2009).

Properties

IUPAC Name

methyl 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOOEGSSFNTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.